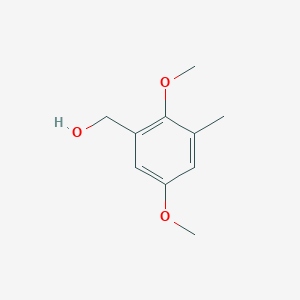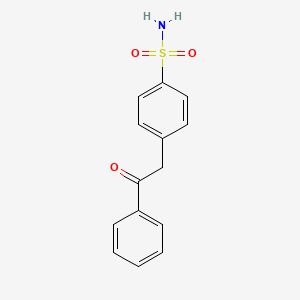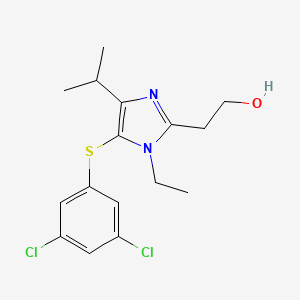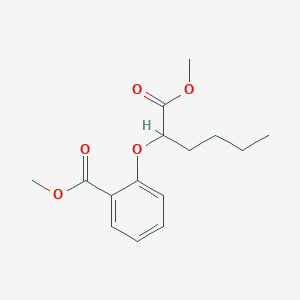![molecular formula C9H8N2O B8672223 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one](/img/structure/B8672223.png)
1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one is a heterocyclic compound that features a pyrrolo-pyridine core structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo-pyridine core, followed by substitution reactions to introduce the ethanone group . The reaction conditions often involve the use of bases such as sodium hydride or potassium carbonate in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.
化学反応の分析
Types of Reactions: 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The ethanone group can be substituted with various nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted compounds depending on the nucleophile used.
科学的研究の応用
1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
作用機序
The mechanism of action of 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to the ATP-binding site of FGFRs, the compound disrupts the signaling pathways, leading to reduced cell proliferation and induced apoptosis in cancer cells .
類似化合物との比較
- 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
- 1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone
- 1-(3H-imidazo[4,5-c]pyridin-4-yl)ethanone
Uniqueness: 1-(1H-Pyrrolo[3,2-c]pyridin-4-yl)ethan-1-one is unique due to its specific pyrrolo-pyridine core structure, which imparts distinct biological activities. Compared to its analogs, this compound exhibits higher potency in inhibiting FGFRs and has shown promising results in preclinical studies for cancer therapy .
特性
分子式 |
C9H8N2O |
|---|---|
分子量 |
160.17 g/mol |
IUPAC名 |
1-(1H-pyrrolo[3,2-c]pyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H8N2O/c1-6(12)9-7-2-4-10-8(7)3-5-11-9/h2-5,10H,1H3 |
InChIキー |
MURZOUZKEQXTPA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC=CC2=C1C=CN2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
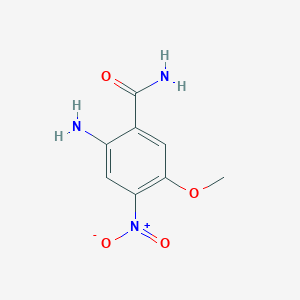
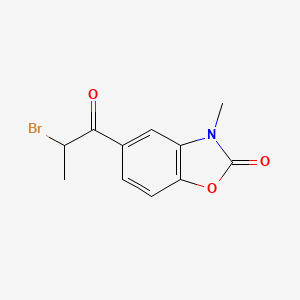
![Boc 3-carboxymethyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B8672173.png)
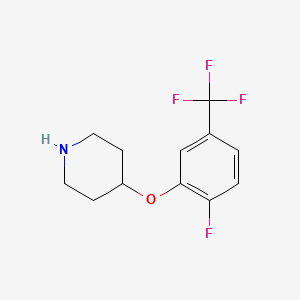
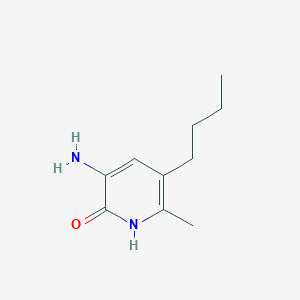
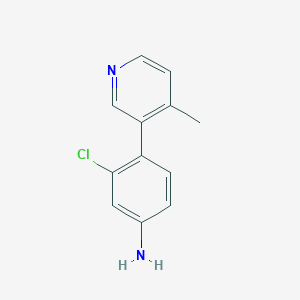
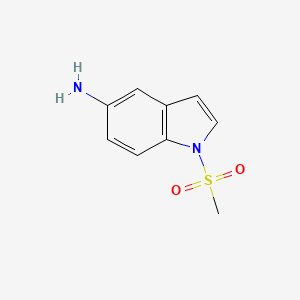
![[4-(1,3-thiazol-2-yl)phenyl]hydrazine](/img/structure/B8672202.png)

